molecular formula C14H9Cl5N2O3 B2618722 3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide CAS No. 938423-78-0

3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide

Cat. No.: B2618722
CAS No.: 938423-78-0
M. Wt: 430.49
InChI Key: ZYMPMPGWAMROLF-UHFFFAOYSA-N
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Description

3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and methoxy groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pentachloropyridine with appropriate nucleophiles under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as metallic manganese powder .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where pyridine derivatives are treated with chlorine gas in the presence of catalysts. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine and the high temperatures required for the reaction.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s chlorine atoms and methoxy groups play a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chlorine atoms and methoxy groups attached to a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl5N2O3/c1-23-7-3-5(15)6(4-8(7)24-2)20-14(22)12-10(17)9(16)11(18)13(19)21-12/h3-4H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMPMPGWAMROLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl5N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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